molecular formula C14H16ClN5O B2401853 N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide CAS No. 897615-22-4

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide

Cat. No.: B2401853
CAS No.: 897615-22-4
M. Wt: 305.77
InChI Key: BZGMWUAKECNOJZ-UHFFFAOYSA-N
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Description

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide is a complex organic compound that features a tetrazole ring, a chlorophenyl group, and a cyclopentanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, which can be achieved through the reaction of 4-chlorobenzyl azide with sodium azide under acidic conditions. The resulting tetrazole intermediate is then coupled with cyclopentanecarboxylic acid using a coupling reagent such as carbonyldiimidazole (CDI) to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, scaling up the reaction from laboratory to industrial scale requires careful consideration of factors such as reaction time, temperature, and purification methods .

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide is unique due to the presence of the tetrazole ring, which imparts specific chemical and biological properties.

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]cyclopentanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN5O/c15-11-5-7-12(8-6-11)20-13(17-18-19-20)9-16-14(21)10-3-1-2-4-10/h5-8,10H,1-4,9H2,(H,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZGMWUAKECNOJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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